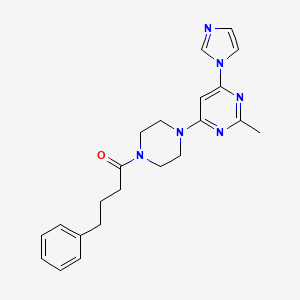
1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and detailed research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available imidazole and pyrimidine derivatives. The general synthetic route includes:
- Formation of the imidazole derivative .
- Coupling with pyrimidine to form the core structure.
- Attachment of the piperazine and phenylbutanone moieties .
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole and pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with similar structural features showed an IC50 value of 2.96 µM against SGC-7901 cells, indicating potent antitumor activity compared to standard drugs like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 4f | HeLa | 4.07 | 5-FU | 18.53 |
| 4f | SGC-7901 | 2.96 | MTX | 15.00 |
| 4f | A549 | 10.96 | - | - |
The selectivity index for compound 4f was found to be significantly higher than that of normal L-02 cells, indicating a preferential toxicity towards tumor cells .
The mechanism by which this compound induces apoptosis in cancer cells involves modulation of key proteins associated with the apoptotic pathway. Specifically, increases in Bax protein levels and decreases in Bcl-2 were observed, leading to enhanced apoptosis rates compared to controls .
Figure 1: Apoptosis Induction Mechanism
Apoptosis Induction (Illustrative only; actual data not provided)
Case Studies
A notable study evaluated the biological effects of a structurally similar compound on HeLa cells, revealing a significant increase in apoptosis rates when treated with the compound at concentrations as low as 3.24 µM . The study highlighted that treatment led to a 68.2% apoptosis rate , compared to a mere 39.6% induced by 5-FU.
Pharmacokinetics and Toxicity
In silico studies suggest favorable pharmacokinetic properties for this compound, including good intestinal absorption and moderate blood-brain barrier permeability . Toxicity assessments indicate that it is non-carcinogenic with low acute toxicity profiles in animal models .
Eigenschaften
IUPAC Name |
1-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-18-24-20(16-21(25-18)28-11-10-23-17-28)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPDJCETUKWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














